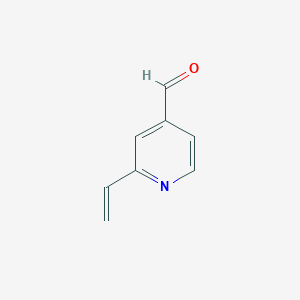
2-Ethenylpyridine-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethenylpyridine-4-carbaldehyde: is an organic compound with the molecular formula C8H7NO . It is a derivative of pyridine, characterized by the presence of an ethenyl group at the 2-position and a formyl group at the 4-position of the pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethenylpyridine-4-carbaldehyde can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction , where a formyl group is introduced into the pyridine ring using a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) . The reaction typically proceeds under mild conditions, yielding the desired aldehyde .
Industrial Production Methods: Industrial production of this compound may involve the oxidation of 2-ethenylpyridine using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) . These methods are scalable and can produce the compound in significant quantities .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethenylpyridine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like .
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as .
Substitution: The ethenyl group can participate in substitution reactions, such as nucleophilic substitution with halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Halogens, Nucleophiles
Major Products:
Oxidation: 2-Ethenylpyridine-4-carboxylic acid
Reduction: 2-Ethenylpyridine-4-methanol
Substitution: Various substituted pyridine derivatives
Applications De Recherche Scientifique
2-Ethenylpyridine-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Mécanisme D'action
The mechanism of action of 2-ethenylpyridine-4-carbaldehyde involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Pyridine-2-carbaldehyde:
Pyridine-3-carbaldehyde:
Pyridine-4-carbaldehyde: Also called 4-formylpyridine, it has a formyl group at the 4-position of the pyridine ring.
Uniqueness: 2-Ethenylpyridine-4-carbaldehyde is unique due to the presence of both an ethenyl group and a formyl group on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile building block in organic synthesis .
Propriétés
Formule moléculaire |
C8H7NO |
|---|---|
Poids moléculaire |
133.15 g/mol |
Nom IUPAC |
2-ethenylpyridine-4-carbaldehyde |
InChI |
InChI=1S/C8H7NO/c1-2-8-5-7(6-10)3-4-9-8/h2-6H,1H2 |
Clé InChI |
DMCCIYJDXGVWFL-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=NC=CC(=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


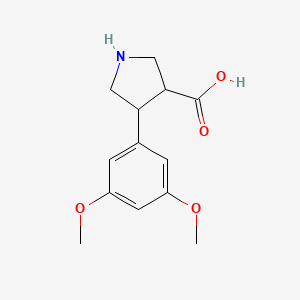
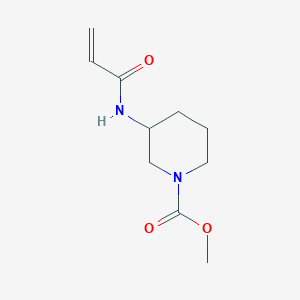
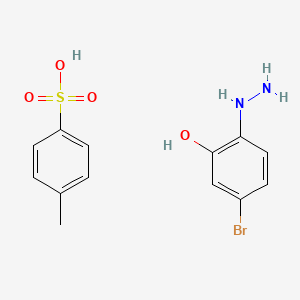
![[(6-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)methylidene]propanedinitrile](/img/structure/B13558931.png)
![N-[(3-bromophenyl)methyl]-3-ethynylanilinehydrochloride](/img/structure/B13558937.png)
![4-[(1R)-1-Amino-2-hydroxyethyl]-2-bromo-6-methoxyphenol](/img/structure/B13558945.png)
![1-Thia-6-azaspiro[3.4]octanehydrochloride](/img/structure/B13558952.png)
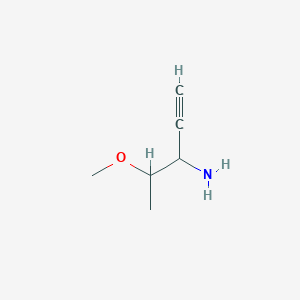
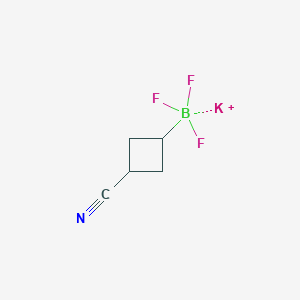
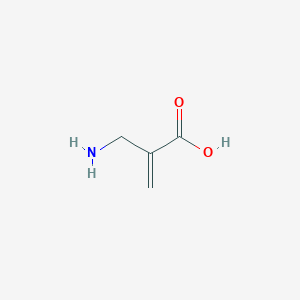
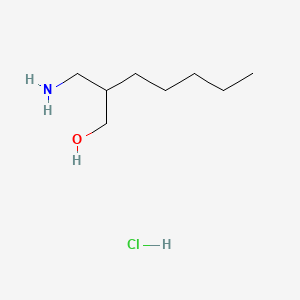
![1-Methyl-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B13558978.png)

![2-[4-(Trifluoromethyl)phenyl]pyrazole-3-carbaldehyde](/img/structure/B13558989.png)
